molecular formula C8H15FN2O B1476517 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one CAS No. 2001966-70-5

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one

Cat. No.: B1476517
CAS No.: 2001966-70-5
M. Wt: 174.22 g/mol
InChI Key: GWMZDTGWCRUBGF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one is a synthetic stimulant that belongs to the piperidine class of compounds. It was first synthesized in the 1960s and is chemically similar to other piperidine stimulants such as methylphenidate and ethylphenidate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one typically involves the reaction of 4-fluoropiperidine with a suitable aminopropanone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize impurities and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group or the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

    Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which accounts for its stimulant effects.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A piperidine derivative used to treat attention deficit hyperactivity disorder (ADHD).

    Ethylphenidate: Another piperidine stimulant with similar pharmacological properties.

Uniqueness

3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one is unique due to the presence of the fluorine atom in its structure, which can influence its pharmacokinetic and pharmacodynamic properties. This fluorine substitution may enhance its potency and duration of action compared to other similar compounds.

Properties

IUPAC Name

3-amino-1-(4-fluoropiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FN2O/c9-7-2-5-11(6-3-7)8(12)1-4-10/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMZDTGWCRUBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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